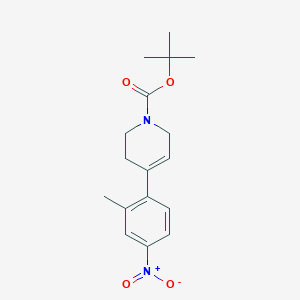
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as NMNAT2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close relative of the compound , is an important intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized through a series of reactions with a high total yield of 71.4%. The significance of this compound lies in its role in the development of new anticancer drugs that can overcome resistance problems, a common challenge in cancer treatment. This compound is a key part of the structure of several small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).
Antihypertensive and Coronary Vessel Dilators
Compounds similar to tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, specifically 1,4-Dihydropyridines with carboxyl functions and substituted in the 4-position, are known to act as antihypertensive agents and coronary vessel dilators. They are synthesized through condensation reactions and have significant medical applications in cardiovascular health (Abernathy, 1978).
Catalytic Systems in Organic Reactions
The tert-butyl group, often present in similar compounds, has been used in the development of efficient catalytic systems for organic reactions. For instance, iodine–pyridine–tert-butylhydroperoxide has been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This process is environmentally benign, highlighting the role of tert-butyl-based compounds in sustainable chemistry (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).
Development of Smart Materials
Compounds with tert-butyl and carboxyl groups are used in the synthesis of phthalocyanine complexes of various metals. These substances, due to their specific structure, have applications in sensorics for smart materials production, as sensitizers, or as part of molecular magnets. This highlights the versatility of such compounds in material science (Vashurin, Maizlish, Tikhomirova, Nemtseva, Znoyko, & Aleksandriiskii, 2018).
Pharmaceutical Intermediates
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound structurally related to the one , is synthesized as an important intermediate for biologically active benzimidazole compounds. This demonstrates the significance of tert-butyl based compounds in the synthesis of pharmaceutical intermediates (Ya-hu, 2010).
properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTMJYFGOKAMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)
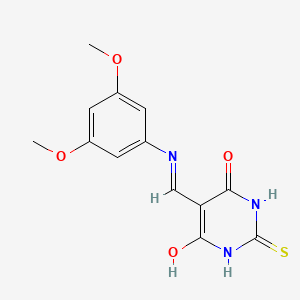
![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

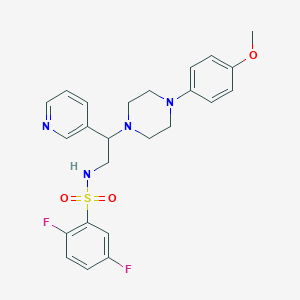



![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
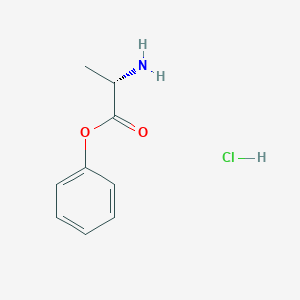
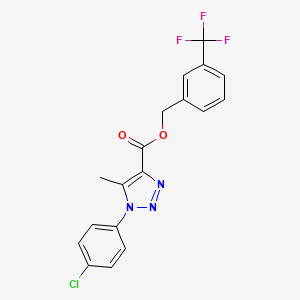
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)

